N-Cyclopropylaniline

Catalog No.
S679756
CAS No.
34535-98-3
M.F
C9H11N
M. Wt
133.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyclopropylaniline

CAS Number

34535-98-3

Product Name

N-Cyclopropylaniline

IUPAC Name

N-cyclopropylaniline

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

InChI

InChI=1S/C9H11N/c1-2-4-8(5-3-1)10-9-6-7-9/h1-5,9-10H,6-7H2

InChI Key

AOTWIFLKURJQGE-UHFFFAOYSA-N

SMILES

C1CC1NC2=CC=CC=C2

Canonical SMILES

C1CC1NC2=CC=CC=C2

Synthesis of Pharmaceuticals

N-Cyclopropylaniline serves as a crucial building block in the synthesis of various pharmaceuticals, particularly quinolinecarboxylic acids. These acids possess potent antimicrobial properties and are used in the development of drugs like ciprofloxacin and sparfloxacin, which combat bacterial infections [].

The cyclopropyl group in N-cyclopropylaniline contributes to the overall effectiveness of the final drug molecule by enhancing its binding affinity to the target bacteria [].

Exploration of Catalytic Activity

Research explores the potential of N-cyclopropylaniline derivatives as catalysts for various chemical reactions. Studies suggest that modifying the structure of N-cyclopropylaniline with specific functional groups can lead to efficient and selective catalysts for organic transformations [].

These findings hold promise for the development of new and sustainable methods for synthesizing valuable chemicals and materials.

Investigation of Material Properties

N-cyclopropylaniline and its derivatives are being investigated for their potential applications in developing novel materials with unique properties. For instance, research explores their use in creating liquid crystals, which exhibit specific optical and electrical characteristics valuable for various applications like displays and sensors [].

N-Cyclopropylaniline is an organic compound characterized by a cyclopropyl group attached to the nitrogen atom of an aniline structure. Its chemical formula is C9H11NC_9H_{11}N, and it is recognized for its unique reactivity due to the strained cyclopropyl ring. This compound has garnered attention in various fields, particularly in organic synthesis and biochemical research, due to its ability to participate in oxidative processes and its potential as a mechanistic probe in

N-Cyclopropylaniline does not have a well-defined biological mechanism of action. However, its role as a single-electron transfer (SET) probe in research is significant [].

SET Probe

Researchers utilize N-cyclopropylaniline to study the oxidative properties of various compounds, particularly those relevant to environmental science. The irreversible ring-opening allows for easy detection and quantification of oxidation events [].

, including:

  • Oxidation: The compound can be oxidized by excited triplet-state photosensitizers, leading to the formation of radical cations and subsequent ring-opening reactions. This process often involves single-electron transfer mechanisms, resulting in the generation of reactive intermediates .
  • Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride, yielding corresponding amines.
  • Substitution: N-Cyclopropylaniline can participate in nucleophilic substitution reactions where the cyclopropyl group may be replaced by other functional groups, depending on the nucleophile involved.

These reactions are significant for understanding the compound's behavior in various chemical environments and its potential applications.

The synthesis of N-Cyclopropylaniline can be achieved through several methods:

  • Direct Reaction with Cyclopropyl Bromide: One common method involves reacting aniline with cyclopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. This reaction typically occurs in organic solvents like dichloromethane or tetrahydrofuran under reflux conditions .
  • Electrocatalytic Methods: Recent advancements have introduced electrocatalytic redox-neutral reactions for synthesizing N-Cyclopropylaniline. These methods utilize electrochemical platforms to generate radical cations that react with alkenes, facilitating the formation of aniline-substituted carbocycles .
  • Industrial Production: In industrial settings, continuous flow reactors are often employed to optimize reaction conditions for higher yields and minimal by-products. The final product is purified through distillation or recrystallization techniques.

N-Cyclopropylaniline serves multiple applications across different fields:

  • Organic Synthesis: It acts as a key intermediate in synthesizing more complex organic molecules, including quinoline derivatives.
  • Biochemical Probes: Due to its oxidative properties, it is used as a probe for studying enzyme mechanisms and oxidative stress in biological systems .
  • Material Science: The unique reactivity of N-Cyclopropylaniline makes it suitable for developing new materials with specific electronic or photonic properties.

Research has shown that N-Cyclopropylaniline interacts significantly with various biological systems. Studies involving isotopically labeled derivatives have demonstrated its metabolic pathways when interacting with cytochrome P450 enzymes, indicating potential routes for dealkylation and oxidation processes . Furthermore, its ability to undergo air oxidation suggests that it may serve as a model compound for studying oxidative degradation pathways in environmental chemistry.

N-Cyclopropylaniline can be compared with other aniline derivatives such as N-Methyl aniline and N-Phenyl aniline. While all these compounds share a common aniline backbone, the presence of the cyclopropyl group in N-Cyclopropylaniline imparts unique reactivity characteristics.

List of Similar Compounds

  • N-Methyl Aniline
  • N-Phenyl Aniline
  • N-Ethyl Aniline

Comparison Highlights

CompoundUnique FeaturesReactivity Characteristics
N-CyclopropylanilineContains a strained cyclopropyl groupUndergoes ring-opening upon oxidation
N-Methyl AnilineMethyl group attached to nitrogenLess reactive towards oxidation than cyclopropyl
N-Phenyl AnilinePhenyl group attached to nitrogenStable under oxidative conditions

The distinct structural features of N-Cyclopropylaniline lead to unique reactivity patterns that differentiate it from other similar compounds, particularly in oxidative environments where ring strain plays a critical role.

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Wikipedia

N-Cyclopropylaniline

Dates

Last modified: 08-15-2023

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